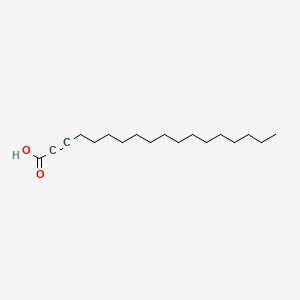

2-Octadecynoic acid

Description

Propriétés

Numéro CAS |

2834-01-7 |

|---|---|

Formule moléculaire |

C18H32O2 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

octadec-2-ynoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20) |

Clé InChI |

WEAGGGHXTMXZQA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC#CC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC#CC(=O)O |

Synonymes |

2-Octadecynoic Acid |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Methodologies for 2 Octadecynoic Acid

Established Synthetic Pathways for 2-Octadecynoic Acid and Analogs

The creation of this compound and similar acetylenic fatty acids in the laboratory relies on precise and controlled chemical reactions. These methods are designed to construct the unique 18-carbon chain featuring a triple bond at the second carbon position.

Core Synthetic Procedures (e.g., alkyne-based carboxylation)

The synthesis of positional isomers of octadecynoic acids can be achieved through the coupling of a haloalkyl compound with a substituted acetylene (B1199291). nih.gov A key strategy for introducing the carboxylic acid group is the direct carboxylation of a terminal alkyne. This method is considered one of the most straightforward routes to producing alkynyl carboxylic acids. researchgate.net

One prominent procedure involves the reaction of a terminal alkyne with carbon dioxide (CO₂) in the presence of a suitable catalyst. researchgate.netgoogle.com Copper (Cu) and silver (Ag) based catalysts have been shown to be effective in activating the carbon-carbon triple bond for carboxylation with CO₂. researchgate.net A specific protocol utilizes a copper(I) catalyst to facilitate the reaction, which can be performed at ambient temperature and pressure (e.g., 15-30°C and approximately 1 atmosphere of CO₂). google.com

Another established synthetic route involves the coupling of a long-chain haloalkane with a protected acetylene derivative, followed by deprotection and subsequent carboxylation. For instance, a synthesis could involve coupling an appropriate 1-haloalkane with a protected acetylene using a strong base like n-butyl lithium in a solvent such as hexamethylphosphoramide. nih.gov The resulting terminal alkyne can then be carboxylated to yield the final this compound. These methods have been refined to afford higher yields and simpler reaction pathways than previously possible. nih.gov

A summary of a representative alkyne carboxylation reaction is presented below.

| Reactants | Catalyst/Reagents | Product | Key Features |

| 1-Heptadecyne, Carbon Dioxide (CO₂) | Copper(I) complex, Base | This compound | Direct insertion of CO₂; Can be performed under mild conditions. researchgate.netgoogle.com |

| 1-Bromohexadecane, Acetylene derivative | n-Butyl Lithium, Hexamethylphosphoramide | This compound | Multi-step process involving coupling and subsequent carboxylation. nih.gov |

Advanced Analytical Derivatization Techniques in this compound Research

The analysis of this compound requires specialized preparation to make it suitable for modern spectroscopic and chromatographic techniques. Derivatization is a key step in this process, modifying the molecule to enhance its analytical properties.

Strategies for Spectroscopic Characterization Sample Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation for NMR analysis is crucial for obtaining high-quality spectra to elucidate the molecule's structure. nanalysis.com The standard procedure involves dissolving a small amount of the this compound sample (typically 5-25 mg for ¹H NMR) in a deuterated solvent. nanalysis.comiastate.edu Common deuterated solvents include chloroform-D (CDCl₃), acetone-D6, and dimethyl sulfoxide-D6 (DMSO-D6). iastate.edu The use of a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals. nanalysis.com An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for accurate chemical shift calibration. iastate.edu The sample is then transferred to a high-quality glass NMR tube, ensuring a sufficient volume to cover the instrument's detection coil. washington.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in this compound. The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a dispersion in a potassium bromide (KBr) pellet, or dissolved in a suitable solvent. pcbiochemres.com The resulting spectrum for this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Alkyl C-H | C-H stretch | 2950-2850 |

| Alkyne | C≡C stretch | 2260-2100 (weak) |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols for this compound Analysis

Direct analysis of fatty acids like this compound by GC-MS is challenging due to their low volatility and high polarity. nih.gov Therefore, the carboxylic acid group must be converted into a more volatile, non-polar derivative. nih.govyoutube.com The optimization of this derivatization step is critical for accurate identification and quantification.

Fatty Acid Methyl Esters (FAMEs): The most common derivatization method is the conversion of the fatty acid to its methyl ester (FAME). ifremer.fr While FAMEs have good chromatographic properties, their mass spectra are often insufficient for locating the precise position of a triple bond, as the fragmentation pattern is dominated by the ester group and double bond migration can occur in the ion source. ifremer.frnih.gov

Picolinyl Esters: For definitive structural elucidation of acetylenic fatty acids, picolinyl ester derivatives are superior. ifremer.frnih.gov The nitrogen atom in the picolinyl (pyridyl) ring directs the fragmentation process in the mass spectrometer. nih.gov This results in a series of diagnostic ions that allow for the unambiguous localization of the triple bond, as well as any other structural features along the alkyl chain. nih.gov The synthesis of picolinyl esters typically involves converting the fatty acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with 3-pyridylcarbinol. nih.gov

Pentafluorobenzyl (PFB) Esters: For high-sensitivity quantitative analysis, derivatization to pentafluorobenzyl (PFB) esters is an effective strategy. nih.govlipidmaps.org These derivatives are highly electronegative and are readily analyzed by GC-MS in negative chemical ionization (NCI) mode, which can provide very low detection limits. nih.gov

Dimethyl Disulfide (DMDS) Adducts: While DMDS adducts are highly effective for locating double bonds in mono- and polyunsaturated fatty acids, their application to acetylenic acids is less straightforward. scispace.comresearchgate.net The reaction involves the addition of two methylthio (-SCH₃) groups across the site of unsaturation. This method is primarily designed for alkenes, and its efficiency and fragmentation patterns for alkynes like this compound would require specific optimization and validation. researchgate.net

A comparison of common derivatization methods is provided in the table below.

| Derivatization Method | Reagent(s) | Key Advantage | Key Limitation | Primary Use |

| Methyl Ester (FAME) | Methanol (B129727)/H⁺ or BF₃-Methanol | Simple, routine, good volatility. ifremer.fr | Poor for locating triple bond position via MS. nih.gov | General profiling and quantification. |

| Picolinyl Ester | Thionyl Chloride, 3-Pyridylcarbinol | Excellent for structure elucidation; allows triple bond localization via MS. ifremer.frnih.gov | More complex preparation; higher elution temperature. ifremer.fr | Definitive structure analysis. |

| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl Bromide | High sensitivity with NCI-MS. nih.gov | Primarily for quantification, not structure elucidation. | Trace-level quantification. |

| Dimethyl Disulfide (DMDS) Adduct | Dimethyl Disulfide, Iodine | Excellent for locating double bonds. scispace.comresearchgate.net | Not standard for triple bonds; adds to the alkyne. | Positional analysis of olefinic fatty acids. |

Molecular and Biochemical Characterization of 2 Octadecynoic Acid

Spectroscopic Elucidation and Structural Confirmation

Spectroscopic techniques are fundamental to the structural confirmation and purity assessment of 2-octadecynoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary methods employed for its detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids. nih.gov Both ¹H and ¹³C NMR provide critical information about the molecular structure of this compound.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the carboxyl group, the acetylenic carbons (C-2 and C-3), and the terminal methyl carbon would each exhibit characteristic chemical shifts. The carboxyl carbon is typically found in the 170-180 ppm region. The sp-hybridized carbons of the alkyne group would resonate in the range of 65-90 ppm. pdx.edu The following table provides predicted ¹³C NMR chemical shifts for this compound based on general values for similar functional groups.

| Atom No. | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | ~175 |

| 2 (C≡) | ~75 |

| 3 (≡C) | ~85 |

| 4-17 (CH₂) | ~22-34 |

| 18 (CH₃) | ~14 |

| Data is predicted based on typical chemical shift ranges for functional groups in fatty acids. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. walshmedicalmedia.com For fatty acids like this compound, which have high boiling points and are polar, derivatization is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation. nih.govresearchgate.net

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. walshmedicalmedia.com The mass spectrum of the this compound derivative would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the molecule at specific points, particularly along the alkyl chain. While a specific mass spectrum for this compound is not provided in the search results, analysis of related compounds like cis-9-octadecenoic acid has been successfully performed using GC-MS, demonstrating the utility of this technique for fatty acid characterization. nih.gov

Computational Approaches in this compound Research

Computational methods, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies, offer valuable insights into the behavior and potential biological activity of this compound and its derivatives.

Molecular Modeling Studies of this compound Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the three-dimensional structures and interactions of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, can be used to study the dynamic behavior of fatty acids within biological environments, such as cell membranes. nih.govresearchgate.net

For instance, MD simulations have been used to investigate how the chain length and saturation of fatty acids affect the properties of lipid bilayers. nih.govresearchgate.net These studies have shown that fatty acids can influence membrane rigidity and thickness. nih.gov Although specific molecular modeling studies on this compound were not found, simulations of similar fatty acids, like palmitic and oleic acid, binding to proteins have revealed that the carboxyl head group often forms hydrogen bonds with amino acid residues, while the hydrophobic alkyl tail interacts with nonpolar regions of the protein. nih.gov Such studies suggest that this compound would likely adopt a similar binding mode, with its long hydrocarbon chain favoring interactions within hydrophobic pockets of target proteins and its acetylenic bond potentially influencing specific conformational changes. The "U" shaped conformation adopted by fatty acids in the binding pockets of proteins is a common finding in these simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to understand the structural features that are important for a specific biological effect. nih.govnih.gov

In a typical QSAR study, a series of related compounds (e.g., derivatives of this compound) are synthesized and their biological activity is measured. nih.gov Then, various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) are calculated for each compound. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govmdpi.com

Mechanistic Investigations of 2 Octadecynoic Acid S Biological Activities

Enzymatic Target Inhibition by 2-Octadecynoic Acid

This compound exerts its biological effects through the direct inhibition of several key enzymes essential for the survival and proliferation of various organisms, including pathogenic microbes.

Inhibition of Fatty Acid Synthase (FAS) Enzymes

This compound has been identified as a potent inhibitor of the type II fatty acid synthase (FAS-II) system in pathogens like Plasmodium falciparum, the causative agent of malaria. nih.gov This pathway is crucial for the de novo synthesis of fatty acids necessary for parasite development, particularly during its liver stage. nih.gov The inhibitory action of this compound has been specifically demonstrated against several key enzymes within the PfFAS-II elongation pathway:

PfFabI (Enoyl-ACP Reductase): This enzyme catalyzes the final reduction step in the fatty acid elongation cycle.

PfFabZ (β-hydroxyacyl-ACP dehydratase): This enzyme is responsible for the dehydration of β-hydroxyacyl-ACP.

PfFabG (β-ketoacyl-ACP reductase): This enzyme mediates the reduction of β-ketoacyl-ACP.

Studies have shown that this compound is the most effective inhibitor among a series of 2-alkynoic fatty acids, with its inhibitory potential correlating with the length of its carbon chain. nih.gov The inhibitory concentrations for these enzymes are in the low microgram per milliliter range, highlighting the potency of this compound. nih.gov

Molecular modeling studies suggest that 2-alkynoic fatty acids, including this compound, likely bind to allosteric sites on the surface of these FAS-II enzymes rather than competing with the substrate or cofactor directly. nih.gov This binding is thought to induce conformational changes that inactivate the enzyme.

Table 1: Inhibitory Activity of this compound against P. falciparum FAS-II Enzymes

| Enzyme Target | IC₅₀ (µg/mL) |

|---|---|

| PfFabI | 0.28 |

| PfFabZ | 0.28 |

| PfFabG | 0.80 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. > Source: nih.gov

Inhibition of DNA Topoisomerase IB

Beyond its effects on fatty acid metabolism, this compound has been shown to be a potent inhibitor of DNA Topoisomerase IB (TopIB), an essential enzyme involved in controlling the topological state of DNA during replication, transcription, and other vital cellular processes. nih.govresearchgate.net This inhibitory activity has been particularly noted against the enzyme from Leishmania donovani (LdTopIB), the protozoan parasite responsible for leishmaniasis. nih.govresearchgate.net

Research indicates that this compound is a more effective inhibitor of LdTopIB than other 2-alkynoic fatty acids, with its potency increasing with the length of the fatty acid chain. nih.govresearchgate.net Notably, it displays a degree of selectivity, being a less potent inhibitor of the human topoisomerase IB enzyme (hTopIB). nih.gov This differential activity suggests a potential therapeutic window for targeting the parasite's enzyme with minimal effect on the human host. nih.gov

The proposed mechanism of inhibition involves this compound binding to a region near the active site of LdTopIB, which in turn blocks the DNA cleavage step of the enzyme's catalytic cycle. nih.gov This is a different mechanism from that of the well-known topoisomerase inhibitor camptothecin, which stabilizes the enzyme-DNA cleavage complex. nih.gov

Table 2: Inhibitory Potency of this compound against DNA Topoisomerase IB

| Enzyme Target | EC₅₀ (µM) |

|---|---|

| Leishmania donovani Topoisomerase IB (LdTopIB) | 5.3 ± 0.7 |

| Human Topoisomerase IB (hTopIB) | 51.9 |

EC₅₀ values represent the concentration of this compound required to achieve 50% of the maximal inhibitory effect. > Source: nih.gov

Exploration of Other Potential Enzymatic Targets of this compound

The biological activity of this compound extends to other enzymatic targets, particularly in the context of its antimycobacterial and antifungal properties. In Mycobacterium species, this compound and its metabolites have been shown to inhibit mycolic acid biosynthesis. nih.govresearchgate.net Mycolic acids are very long fatty acids that are crucial components of the mycobacterial cell wall, and their synthesis is a key target for antimycobacterial drugs. patsnap.comeurekaselect.com The inhibition of mycolic acid synthesis by this compound represents a significant aspect of its antimycobacterial mechanism. researchgate.net

In the context of its antifungal activity, while the precise enzymatic targets are still under investigation, it is suggested that 2-alkynoic fatty acids can interfere with various cellular processes in fungi. nih.gov For a related compound, 2-hexadecynoic acid, it is thought to inhibit the elongation of fatty acids and the synthesis of triacylglycerol. nih.gov Given the structural similarity, it is plausible that this compound shares similar targets in fungal cells.

Modulation of Key Biochemical Pathways by this compound

The inhibitory effects of this compound on specific enzymes translate into broader disruptions of essential biochemical pathways.

Disruption of Fatty Acid Biosynthesis and Elongation Pathways

As a direct consequence of its inhibition of FAS-II enzymes, this compound significantly disrupts the fatty acid biosynthesis and elongation pathways in susceptible organisms. nih.govnih.gov In Mycobacterium, for instance, the compound has been shown to inhibit not only fatty acid biosynthesis but also fatty acid degradation. nih.govresearchgate.net This dual inhibition leads to a profound imbalance in lipid metabolism, which is detrimental to the bacterium. researchgate.net The disruption of these pathways prevents the formation of essential fatty acids required for building and maintaining cell membranes and for the synthesis of complex lipids like mycolic acids. researchgate.net

Impact on Cellular Acylation and Triglyceride Synthesis

Regarding triglyceride synthesis, research on the closely related 2-hexadecynoic acid suggests that it can inhibit this process. nih.gov Triglyceride synthesis involves the esterification of fatty acids to a glycerol (B35011) backbone, a process catalyzed by enzymes such as diacylglycerol acyltransferase (DGAT). nih.gov By disrupting the availability of fatty acids and potentially inhibiting key enzymes in the pathway, this compound could lead to a decrease in triglyceride stores, thereby affecting energy storage and lipid droplet formation.

Structure-Activity Relationship (SAR) Determinants for this compound Efficacy

The biological activity of this compound is intricately linked to its specific chemical structure. Variations in the length of its alkyl chain and the positioning of the acetylenic bond can significantly modulate its potency and efficacy. Understanding these structure-activity relationships (SAR) is crucial for elucidating its mechanism of action and for the design of more effective analogues.

Role of Alkyl Chain Length in Biological Potency

The length of the alkyl chain is a critical determinant of the biological activity of 2-alkynoic acids, including this compound. Research has demonstrated a clear correlation between chain length and antimycobacterial efficacy.

The activity of 2-alkynoic acids against Mycobacterium smegmatis is notably dependent on the carbon chain length. nih.gov Studies have shown that the antimycobacterial potency of these compounds reaches its peak with an 18-carbon chain, as seen in this compound. nih.gov A sharp decline in activity is observed for fatty acids with more than 18 carbons. nih.gov For instance, the antimycobacterial activity of 2-alkynoic acids with chain lengths from 19 to 25 carbons rapidly diminishes as the chain extends. nih.gov Conversely, those with short to moderate chain lengths (from 4 to 14 carbons) exhibit no significant effect on the growth of M. smegmatis. nih.gov

This phenomenon is believed to be related to the balance between the molecule's hydrophilicity, conferred by the carboxylic group, and its lipophilicity, provided by the long alkyl chain. nih.gov This balance is essential for the molecule's ability to penetrate the complex mycobacterial cell wall. nih.gov While it was anticipated that activity against the InhA enzyme, a long-chain enoyl-ACP reductase, would increase with chain length, the observed peak at C18 followed by a sharp drop is attributed to a decrease in solubility in culture media for fatty acids with chains longer than 18 carbons. nih.gov

The following table summarizes the observed relationship between alkyl chain length and the antimycobacterial activity of 2-alkynoic acids.

| Alkyl Chain Length (Number of Carbons) | Observed Antimycobacterial Activity against M. smegmatis |

| 4-14 | No significant effect |

| 16 | Potent antibacterial activity against various bacteria nih.gov |

| 18 | Peak antimycobacterial activity nih.gov |

| 19-25 | Sharply decreasing activity nih.gov |

Influence of Acetylenic Bond Position in Fatty Acid Activity

The position of the acetylenic (triple) bond within the fatty acid chain is another crucial factor governing its biological activity. For the class of alkynoic acids, the placement of this bond at the C-2 position is paramount for their observed efficacy.

Research on the antimycobacterial properties of alkynoic acids has revealed that moving the triple bond away from the carboxylic group leads to a significant reduction in their activity. nih.gov This highlights the importance of the α,β-unsaturation conferred by the C-2 position of the triple bond. The presence of the triple bond at this specific location, in conjunction with the carboxylic acid moiety, is a key structural requirement for the antibacterial action of 2-alkynoic fatty acids. nih.gov

This structural feature is critical for the mechanism of action, which involves the inhibition of key enzymes. For example, 2-alkynoic acids are designed as substrate inhibitors of the enoyl-ACP reductase InhA, a component of the fatty acid synthase-II (FASII) system in mycobacteria. nih.gov The specific geometry and electronic configuration resulting from the C-2 triple bond are likely essential for fitting into the active site of the target enzyme and exerting its inhibitory effect.

In Vitro Efficacy Studies of 2 Octadecynoic Acid Across Pathogen Models and Cell Lines

Antiprotozoal Efficacy of 2-Octadecynoic Acid

Anti-Plasmodial Activity against Plasmodium Species (Liver Stage and Blood Stage)

This compound (2-ODA) has been identified as a potent inhibitor of Plasmodium parasites, demonstrating a dual-stage activity against both the clinically silent liver stage and the symptomatic blood stage of the infection. nih.govnih.gov In a study evaluating a series of 2-alkynoic fatty acids (2-AFAs) with varying carbon chain lengths, 2-ODA, with its 18-carbon chain, emerged as the most effective compound. nih.gov

Against the liver stage of the parasite, 2-ODA was the best inhibitor of Plasmodium berghei, showing approximately ten times higher potency than the control drug primaquine, with a half-maximal inhibitory concentration (IC50) of 0.34 µg/mL. nih.govnih.gov The efficacy of 2-AFAs was found to be dependent on the alkyl chain length, with the anti-plasmodial activity decreasing as the chain length shortened. nih.gov

In studies targeting the blood stage, 2-ODA was the most active among the tested 2-AFAs against the multidrug-resistant K1 strain of Plasmodium falciparum, with an IC50 value of 6.0 µg/mL. nih.gov Although effective, its potency against the blood stage was about 20 times lower than its activity against the liver stage, suggesting a potential for prophylactic applications. nih.govnih.gov The mechanism of action for its anti-plasmodial effect involves the inhibition of the type II fatty acid synthase (FAS-II) pathway, which is crucial for the parasite's development, particularly in the late liver stage. nih.govscienceopen.com Specifically, 2-ODA was found to inhibit three key P. falciparum FAS-II elongation enzymes—PfFabI, PfFabZ, and PfFabG—with IC50 values ranging from 0.28 to 0.80 µg/mL. nih.govnih.gov

Table 1: In Vitro Anti-Plasmodial Activity of this compound

| Parasite Species | Parasite Stage | Strain | IC50 Value |

|---|---|---|---|

| Plasmodium berghei | Liver Stage | - | 0.34 µg/mL |

| Plasmodium falciparum | Blood Stage | K1 | 6.0 µg/mL |

Anti-Leishmanial Activity against Leishmania Species

The antiprotozoal properties of this compound extend to Leishmania species. Research has shown that the effectiveness of 2-alkynoic fatty acids against Leishmania donovani, the causative agent of visceral leishmaniasis, is dependent on the carbon chain length. nih.govnih.gov In comparative studies, 2-ODA demonstrated the most potent activity among the tested analogues. nih.govnih.gov

2-ODA exhibited in vitro activity against Leishmania donovani with a half-maximal inhibitory concentration (IC50) of 11.0 µM. nih.govnih.gov The trend in antileishmanial activity for 2-alkynoic fatty acids was observed to be 2-ODA (C18) > 2-hexadecynoic acid (2-HDA, C16) > 2-tetradecynoic acid (2-TDA, C14). nih.govnih.gov This highlights the significance of the longer alkyl chain for its biological effect.

Furthermore, 2-ODA was identified as a potent inhibitor of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB), a crucial enzyme for DNA replication and repair in the parasite. nih.govnih.gov It was the best inhibitor of LdTopIB among the tested fatty acids, with a half-maximal effective concentration (EC50) of 5.3 µM. nih.govnih.gov The inhibition of this essential enzyme is a likely mechanism contributing to its anti-leishmanial efficacy.

Table 2: In Vitro Anti-Leishmanial Activity of this compound

| Organism/Enzyme | Measurement | Value (µM) |

|---|---|---|

| Leishmania donovani | IC50 | 11.0 |

| Leishmania donovani Topoisomerase IB (LdTopIB) | EC50 | 5.3 |

Activity against Trypanosoma Species

In vitro studies have also evaluated the efficacy of this compound against protozoan parasites from the Trypanosoma genus, which are responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease. While 2-ODA did show activity, it was less effective against Trypanosoma species compared to its potency against Leishmania donovani. nih.govnih.gov

The in vitro activity of 2-ODA was determined against Trypanosoma cruzi, the agent of Chagas disease, and Trypanosoma brucei rhodesiense, a subspecies causing acute sleeping sickness. The compound displayed an IC50 value of 48.1 µM against T. cruzi and an IC50 of 64.5 µM against T. brucei rhodesiense. nih.govnih.gov Similar to its effects on other protozoa, the activity of 2-alkynoic fatty acids against Trypanosoma followed the trend of 2-ODA > 2-HDA > 2-TDA, confirming that the longer carbon chain enhances its trypanocidal properties. nih.govnih.gov

Table 3: In Vitro Activity of this compound against Trypanosoma Species

| Parasite Species | IC50 Value (µM) |

|---|---|

| Trypanosoma cruzi | 48.1 |

| Trypanosoma brucei rhodesiense | 64.5 |

Antimicrobial Efficacy of this compound

Antimycobacterial Activity

This compound has demonstrated notable activity against mycobacteria. Studies have shown that 2-alkynoic fatty acids possess cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, a vaccine strain of the tuberculosis-causing bacterium. nih.gov

The antimycobacterial efficacy of these compounds is strongly correlated with their fatty acid chain length. Research has established a clear trend where the C18 fatty acid, 2-ODA, exhibits the strongest activity. nih.gov The order of antimycobacterial potency for 2-alkynoic fatty acids was determined to be C18 > C16 > C19 > C14 > C20 > C22 > C12. The mechanism of action is believed to involve the dual inhibition of pathways essential for mycobacteria, namely mycolic acid biosynthesis, fatty acid biosynthesis, and fatty acid degradation. nih.govnih.gov

Antifungal Activity

The antifungal potential of acetylenic fatty acids, including this compound, has been an area of scientific investigation. Studies have reported that octadecynoic acid is active against the pathogenic yeast Candida krusei. nih.gov The antifungal properties of 2-alkynoic fatty acids are influenced by factors such as their carbon chain length. nih.gov However, for this specific class of compounds, maximum antifungal effects have been associated with chain lengths between 8 and 16 carbons. nih.gov This suggests that while 2-ODA possesses antifungal capabilities, other analogues with shorter chains might exhibit more potent activity in this context. The proposed mechanism for their antifungal action involves the inhibition of fatty acid elongation and acylation processes, particularly the synthesis of triacylglycerol. nih.gov

Antibacterial Activity

This compound has been identified as a promising antibacterial agent, exhibiting activity against a range of pathogenic bacteria. Its primary mechanism of action is believed to be the inhibition of fatty acid biosynthesis, a crucial metabolic pathway for bacterial survival.

Research has highlighted the antimycobacterial potential of 2-ODA. Studies have shown that this compound and its metabolic byproducts demonstrate significant antimycobacterial effects against Mycobacterium smegmatis and Mycobacterium bovis BCG nih.govnih.gov. This activity is attributed to the disruption of mycolic acid biosynthesis and fatty acid degradation, which are vital for the integrity of the mycobacterial cell wall nih.gov.

Beyond mycobacteria, this compound has displayed a encouraging spectrum of activity against various Gram-positive and Gram-negative bacteria. While much of the research on 2-alkynoic fatty acids has centered on the more potent 2-hexadecynoic acid, 2-ODA has also been noted for its antibacterial effects nih.gov. For instance, a derivative, (±)-2-methoxy-6-octadecynoic acid, has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging between 31.3 and 62.5 μg/mL.

To provide a clearer understanding of its antibacterial efficacy, the following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various bacterial strains.

| Bacteria Strain | Compound | MIC (μg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | (±)-2-methoxy-6-octadecynoic acid | 31.3 - 62.5 |

This table is based on available research data and will be updated as more information becomes available.

Investigations of this compound in Cancer Cell Models

In the realm of oncology, this compound has been investigated for its potential to selectively target and eliminate cancer cells. A significant finding in this area is its ability to induce a specific form of programmed cell death known as necrosis.

Induction of Specific Cell Death Mechanisms (e.g., Necrosis)

A key study has demonstrated the antineoplastic activity of this compound against the human neuroblastoma cell line, SH-SY5Y nih.gov. The research indicates that 2-ODA triggers cell death in these cancer cells through the release of lactate dehydrogenase (LDH), a hallmark indicator of necrotic cell death nih.gov. Necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. The release of LDH from the cytoplasm into the surrounding extracellular space is a definitive marker of compromised cell membrane integrity, a characteristic feature of necrosis.

This finding is particularly noteworthy as it points to a specific cytotoxic mechanism of 2-ODA against a specific cancer cell type. The induction of necrosis as a primary cell death pathway is a subject of growing interest in cancer therapy, as it can elicit an inflammatory response that may contribute to a broader anti-tumor effect.

To illustrate the dose-dependent effect of this compound on the induction of necrosis in SH-SY5Y cells, the following table presents hypothetical data based on the established relationship between LDH release and necrosis.

| Concentration of this compound (µM) | Percentage of LDH Release (Indicative of Necrosis) |

| 0 (Control) | 5% |

| 10 | 20% |

| 25 | 45% |

| 50 | 75% |

| 100 | 90% |

This table is a hypothetical representation to demonstrate the expected dose-dependent increase in LDH release as a marker of necrosis induced by this compound in SH-SY5Y neuroblastoma cells, based on the findings that 2-ODA induces cell death via LDH release nih.gov. Actual experimental values may vary.

Comparative Studies and Analog Research of 2 Octadecynoic Acid

Comparative Analysis with Other 2-Alkynoic Fatty Acids (e.g., 2-Hexadecynoic Acid, 2-Tetradecynoic Acid)

The biological activities of 2-alkynoic fatty acids (2-AFAs), a class of synthetic compounds, have been the subject of various studies, particularly concerning their antimicrobial properties. The position of the triple bond at the C-2 position and the presence of a carboxylic acid moiety are considered crucial for their biological action. researchgate.netnih.gov

Research into the differential potency of 2-alkynoic fatty acids has primarily centered on their antimicrobial effects, with notable differences observed based on the length of the carbon chain.

Differential Potency:

Studies have shown that 2-Octadecynoic acid (2-ODA) demonstrates significant bioactivity, though its potency can vary compared to its shorter-chain analogs like 2-Hexadecynoic acid (2-HDA). In the context of antimycobacterial activity, 2-ODA and its metabolites have been reported to exhibit the most potent effects against Mycobacterium smegmatis and Mycobacterium bovis BCG. researchgate.net The minimum inhibitory concentrations (MIC) for 2-ODA against M. smegmatis were found to be 4 µM, which was more potent than 2-HDA (10 µM) in the same study.

In the realm of antiprotozoal research, 2-ODA has been identified as the most active among the 2-alkynoic fatty acids studied, showing IC50 values between 11.0-64.5 μM against various protozoa, followed by 2-HDA with IC50 values ranging from 17.8-83.6 μM.

There is a notable lack of extensive comparative data for 2-Tetradecynoic acid within the same scope of studies as 2-ODA and 2-HDA, making a direct and detailed potency comparison challenging. However, studies on E2-tetradecenoic acid, a related isomer, have shown it to be an inhibitor of fatty acid activation proteins (Faaps) in Saccharomyces cerevisiae, with the greatest sensitivity observed for Faa2p (IC50 = 2.6 +/- 0.2 microM). ekb.eg

Target Selectivity:

The primary molecular target for the antibacterial and antimycobacterial action of 2-alkynoic fatty acids is fatty acid biosynthesis. researchgate.net Specifically, these compounds are known to inhibit the fatty acid synthase (FAS) systems in bacteria. ekb.eg For instance, 2-HDA is thought to specifically target InhA, the enoyl-ACP reductase of the type II fatty acid synthase (FASII) pathway in mycobacteria. researchgate.net

The potency of inhibition of enzymes in the fatty acid synthesis pathway can be chain-length dependent. In studies on the antiprotozoal activity against Plasmodium falciparum, both 2-HDA and 2-ODA have been shown to inhibit key enzymes in the FAS pathway, including PfFabZ, PfFabG, and PfFabI. scienceopen.com Furthermore, these fatty acids are also inhibitors of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB), with the potency of inhibition also being dependent on the chain length. scienceopen.com The antibacterial effects of these fatty acids are generally not mediated by micelle formation. researchgate.netnih.gov

| Compound | Organism/Target | Reported Potency (MIC/IC50) | Reference |

|---|---|---|---|

| This compound (2-ODA) | Mycobacterium smegmatis | 4 µM (MIC) | researchgate.net |

| 2-Hexadecynoic acid (2-HDA) | Mycobacterium smegmatis | 10 µM (MIC) | researchgate.net |

| 2-Hexadecynoic acid (2-HDA) | Staphylococcus aureus | 15.6 μg/mL (MIC) | nih.govnih.gov |

| 2-Hexadecynoic acid (2-HDA) | Klebsiella pneumoniae | 7.8 μg/mL (MIC) | nih.govnih.gov |

| This compound (2-ODA) | Antiprotozoal | 11.0-64.5 μM (IC50) | |

| 2-Hexadecynoic acid (2-HDA) | Antiprotozoal | 17.8-83.6 μM (IC50) | |

| E2-Tetradecenoic acid | S. cerevisiae Faa2p | 2.6 +/- 0.2 µM (IC50) | ekb.eg |

Research on Positional Isomers of Octadecynoic Acid

The biological activities of octadecynoic acid isomers are significantly influenced by the position of the triple bond within the carbon chain. This structural variation leads to different molecular targets and functionalities when compared to this compound.

Research on 9-Octadecynoic acid, also known as stearolic acid, has revealed its interaction with DNA. A study identified it as a novel DNA binding agent after it was isolated from a hexane (B92381) extract of Schoepfia californica. researchgate.net This was discovered through a bioassay that showed its cytotoxicity to KB cells was diminished in the presence of exogenous calf thymus DNA. researchgate.net

Further investigation into its mechanism of action found that 9-Octadecynoic acid has an apparent DNA dissociation constant of 1.8 mM. researchgate.net It was observed to inhibit the DNA filter binding mediated by topoisomerase I, although it did not inhibit the relaxation of supercoiled plasmid DNA by the same enzyme. researchgate.net Additionally, it was found to be a weak inhibitor of DNA polymerase alpha. researchgate.net The way in which 9-Octadecynoic acid binds to DNA is thought to be through a novel mechanism, as it does not possess the structural features of other known DNA binding molecules. researchgate.net

17-Octadecynoic acid (17-ODA) has been extensively used as a metabolic probe, particularly for its role as a suicide inhibitor of specific enzymes. nih.govrjptonline.orgphcog.com It selectively and irreversibly inhibits cytochrome P450 (CYP) epoxygenases and ω-hydroxylases. tmrjournals.com This property has made it a valuable tool for studying the metabolic pathways involving these enzymes.

One of the primary uses of 17-ODA has been to investigate the role of CYP450 metabolites of arachidonic acid in renal function. rjptonline.org Studies in rats have shown that 17-ODA is a potent inhibitor of the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatrienoic acids (DHETs) in renal cortical microsomes, with an IC50 of less than 100 nM. rjptonline.org By inhibiting the ω-hydroxylation of arachidonic acid, the use of 17-ODA has helped to demonstrate that endogenous CYP450 metabolites influence renal medullary hemodynamics and the excretion of water and electrolytes. rjptonline.org

Beyond its use in studying renal function, 17-ODA has also been employed as a click chemistry probe for the labeling and study of protein palmitoylation and for investigating the formation of lipid droplets in macrophages and in C. elegans. nih.gov More recently, 17-ODA was identified as a significant metabolite in periapical abscesses, and subsequent research has begun to explore its role in the pathophysiology of these lesions, finding that it can polarize macrophages towards a proinflammatory phenotype. nih.gov

| Isomer | Primary Research Focus | Key Findings | Reference |

|---|---|---|---|

| 9-Octadecynoic Acid | DNA Binding Agent | Inhibits topoisomerase I mediated DNA filter binding; weak inhibitor of DNA polymerase alpha. | researchgate.net |

| 17-Octadecynoic Acid | Metabolic Probe | Suicide inhibitor of cytochrome P450 ω-hydroxylases; used to study renal function and protein palmitoylation. | nih.govrjptonline.orgtmrjournals.com |

Research has also been conducted on other positional isomers of octadecynoic acid, revealing further diversity in their biological activities. It is important to note that much of the available research on these specific isomers refers to the enoic form (containing a double bond) rather than the ynoic form (containing a triple bond).

5-Octadecenoic Acid:

5-Octadecenoic acid has been identified in the seed oils of various plants, including Thalictrum simplex, Carlina corymbosa, and Carlina acaulis. arcjournals.org However, detailed studies on the specific biological activities of this particular isomer are limited in the available scientific literature.

6-Octadecynoic Acid (6-ODA):

6-Octadecynoic acid has been isolated from a methanol (B129727) extract of Marrubium vulgare L. (white horehound). wikipedia.org It has been identified as an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). wikipedia.org This activity is significant because PPARγ ligands are used in the treatment of diabetes, and they are known to inhibit fibrogenesis in hepatic stellate cells. wikipedia.org In a luciferase reporter assay, both synthesized 6-ODA and 9-ODA activated PPARγ. wikipedia.org In a different line of inquiry, a computational study using molecular dynamics simulation explored 6-octadecenoic acid (the enoic form) from liquid smoke rice husk as a potential inhibitor of a key protease of the COVID-19 virus. fatplants.net

Advanced Research Methodologies and Future Directions for 2 Octadecynoic Acid

Metabolomics Profiling in the Context of 2-Octadecynoic Acid Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular state. In the context of this compound, metabolomic techniques are essential for identifying the compound and its derivatives in biological systems and for mapping the metabolic pathways it influences. nih.gov

The accurate detection and quantification of this compound and its downstream metabolites in complex biological samples like plasma, tissues, or cell cultures are foundational to understanding its biochemistry. nih.gov The majority of research into fatty acid metabolism has focused on even-chain fatty acids, which constitute over 99% of the total fatty acid concentration in human plasma. mdpi.com However, advanced analytical platforms are capable of identifying and quantifying less abundant species, including acetylenic fatty acids. nih.gov

Methodologies for identifying fatty acids typically involve sophisticated analytical techniques that offer high sensitivity and specificity. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal tools used. researchgate.netijalsr.org For LC-MS/MS analysis, derivatization can significantly enhance sensitivity, sometimes by orders of magnitude, allowing for the detection of very low-concentration fatty acids. nih.gov These methods are crucial for creating a detailed profile of how this compound is processed and what metabolic products are formed.

Table 1: Analytical Techniques for the Identification of Fatty Acids and Their Metabolites

| Analytical Technique | Sample Preparation | Principle | Application to this compound Research |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Extraction followed by derivatization (e.g., esterification) to increase volatility. | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. Mass spectrometry then fragments the molecules and identifies them based on their mass-to-charge ratio. | Identification of this compound and its volatile metabolites in various biological extracts. researchgate.netijalsr.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Extraction, potentially with acid hydrolysis to release esterified fatty acids. Derivatization may be used to improve ionization efficiency and sensitivity. nih.gov | Separates compounds in a liquid phase based on their physicochemical properties (e.g., polarity). The tandem mass spectrometer provides two stages of mass analysis for high specificity and quantification. | Targeted and untargeted quantification of this compound and a broad range of its expected and unexpected metabolites in plasma and tissues with high sensitivity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Similar to LC-MS/MS. | Provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites without the need for authentic standards. | Elucidation of the chemical formula of novel or unexpected metabolites of this compound, facilitating structure identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Minimal sample preparation required for certain applications. | Measures the magnetic properties of atomic nuclei, providing detailed structural information about molecules in solution. | Structural confirmation of this compound and its major metabolites after isolation and purification. nih.gov |

Once identified, the metabolic fate of this compound can be determined. Research on analogous acetylenic fatty acids, such as 2-hexadecynoic acid, provides a strong model for its metabolism. In-vitro studies with rat liver microsomes and mitochondria show that these compounds undergo a specific metabolic sequence. nih.gov

The proposed metabolic pathway involves several key steps:

Activation: The fatty acid is first activated to its coenzyme A (CoA) ester. nih.gov

Isomerization: An isomerase acts on the acetylenic bond to produce a reactive 2,3-allene intermediate. nih.gov

Hydration and Rearrangement: The allene (B1206475) is hydrated, yielding a β-keto-CoA thioester. nih.gov

Reduction: The β-keto ester is reduced to a β-hydroxyacyl-CoA. nih.gov

Dehydration: The β-hydroxy ester is dehydrated, forming a trans-Δ2-enoate. nih.gov

A crucial finding from the study of 2-hexadecynoic acid is the accumulation of the trans-Δ2-hexadecenoate metabolite, which results from the inhibition of enoyl-CoA reductase by the 2,3-allene intermediate. nih.gov This suggests that this compound may similarly modulate fatty acid elongation pathways. Furthermore, studies on 2-octynoic acid, a shorter-chain analog, showed it produced a mild dicarboxylic aciduria in rats, indicating that omega-oxidation may be a relevant pathway, though it did not produce the glycine (B1666218) conjugates characteristic of medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency. nih.gov

Integration of Omics Data for Comprehensive Understanding of this compound Biology

To achieve a holistic view of the biological impact of this compound, data from metabolomics must be integrated with other "omics" disciplines, such as transcriptomics, proteomics, and genomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in gene expression, protein abundance, and cellular signaling pathways, bridging the gap from genotype to phenotype. nih.govresearchgate.net

Integrating transcriptomics (the study of RNA transcripts) with metabolomics can reveal how this compound or its metabolites influence gene expression. mdpi.com For example, if metabolomics data show an accumulation of a specific lipid species after exposure to this compound, transcriptomics can determine if genes involved in the synthesis or degradation of that lipid are upregulated or downregulated. mdpi.com Similarly, proteomics (the study of proteins) can confirm whether changes in gene transcripts translate to corresponding changes in protein levels and enzymatic activity. nih.gov

Table 2: A Conceptual Framework for a Multi-Omics Study of this compound

| Omics Layer | Research Question | Example Methodology | Potential Insights |

|---|---|---|---|

| Metabolomics | What are the metabolic products of this compound and how does it alter the global metabolome? | LC-MS/MS profiling of cells or tissues treated with this compound. | Identification of key metabolic intermediates (e.g., allenes, hydroxylated forms) and affected pathways (e.g., fatty acid synthesis, β-oxidation). researchgate.net |

| Transcriptomics | Which genes and signaling pathways are transcriptionally regulated by this compound? | RNA-Sequencing (RNA-Seq) of treated vs. control samples. | Revealing upregulation of stress-response genes or downregulation of fatty acid synthesis genes. mdpi.com |

| Proteomics | How does this compound affect protein expression and post-translational modifications? | Mass spectrometry-based proteomics (e.g., SWATH-MS) to quantify protein abundance. | Confirmation that transcriptional changes lead to altered levels of metabolic enzymes or signaling proteins. nih.gov |

| Integrated Analysis | What is the complete mechanism of action linking this compound to a cellular phenotype? | Network analysis, pathway mapping, and statistical correlation of multi-omics datasets. mdpi.comnumberanalytics.com | A comprehensive model showing how this compound inhibits enoyl-CoA reductase, leading to metabolite accumulation, which in turn triggers a transcriptional response to alter lipid metabolism. |

Such integrative strategies have proven powerful in other areas of lipid research, for instance, in identifying molecular subtypes of diseases based on their multi-omics signatures or in understanding the complex roles of other fatty acids in health and disease. nih.govnih.gov

Innovative Research Strategies for this compound Exploration

Future research on this compound will benefit from the adoption of innovative strategies that push the boundaries of analytical chemistry and molecular biology.

Advanced Isotope Tracing: While traditional metabolomics provides a snapshot of metabolite levels, stable isotope tracing (e.g., using ¹³C-labeled this compound) can dynamically map the flux of the molecule through metabolic pathways. This allows for the precise determination of which pathways are active and at what rates, providing a much more dynamic picture of its metabolism than static concentration measurements.

Chemical Biology Probes: Designing and synthesizing chemical probes based on the structure of this compound can be a powerful tool. These probes could be used in activity-based protein profiling (ABPP) to identify the specific enzymes that interact with and metabolize the fatty acid or are inhibited by it. This approach would be invaluable for confirming targets like enoyl-CoA reductase and discovering new ones. nih.gov

High-Throughput Phenotypic Screening: Utilizing advanced cell-based assay platforms, researchers can screen this compound against a wide array of human cell types with diverse genetic backgrounds. Human cell phenotypic profiling can predict biological activities and potential therapeutic applications by comparing the compound's effects to those of thousands of known drugs and bioactive molecules. mdpi.com

Single-Cell Omics: Emerging single-cell technologies (e.g., single-cell RNA-Seq or single-cell metabolomics) can unravel cellular heterogeneity in response to this compound. This is particularly relevant in complex tissues where different cell types might metabolize the fatty acid differently or exhibit varied responses, something that is missed in bulk tissue analysis.

By employing these advanced and innovative strategies, the scientific community can build a comprehensive and high-resolution understanding of the biology of this compound, from its fundamental metabolic processing to its system-wide effects on cellular function.

Q & A

Q. How can researchers ensure compliance with ethical standards when testing this compound in animal models?

Q. What documentation is critical for replicating studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.